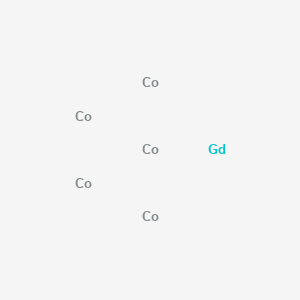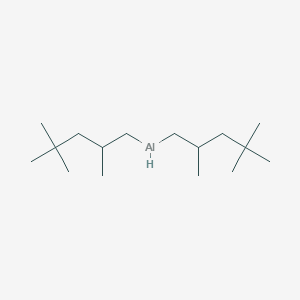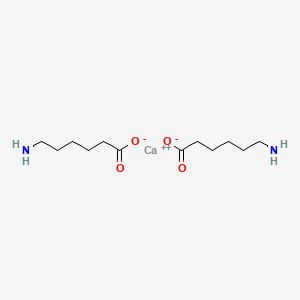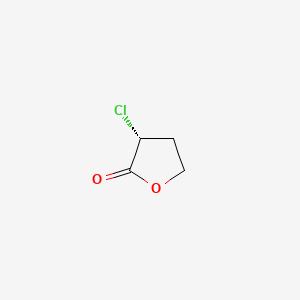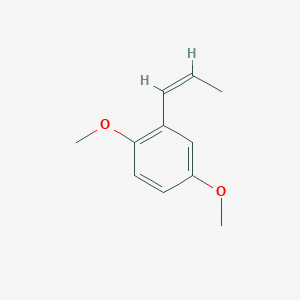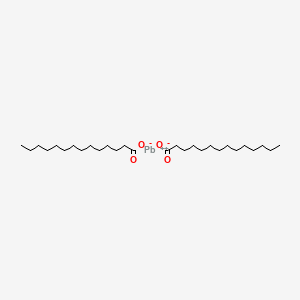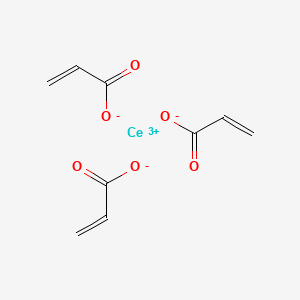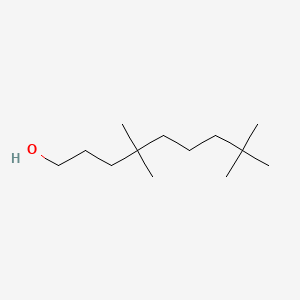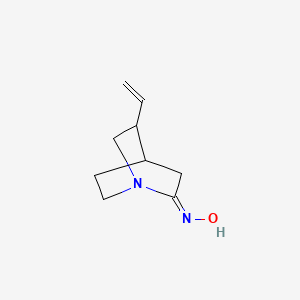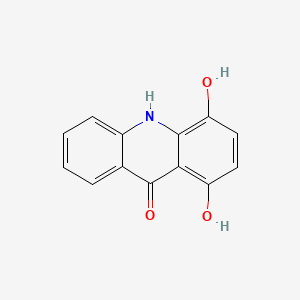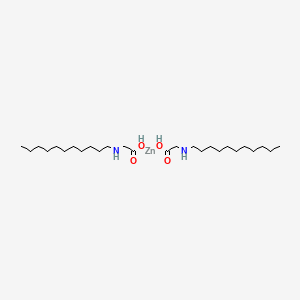
Bis(N-undecylglycinato-N,O)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-undecylglycinato-N,O)zinc: is a coordination compound with the molecular formula C26H54N2O4Zn. It is composed of zinc coordinated to two N-undecylglycinato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-undecylglycinato-N,O)zinc typically involves the reaction of zinc salts with N-undecylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The process involves the following steps:
- Dissolution of N-undecylglycine in the solvent.
- Addition of a zinc salt (e.g., zinc acetate) to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(N-undecylglycinato-N,O)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc center to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the N-undecylglycinato ligands are replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands and heating the reaction mixture.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Reduction: Reduced zinc species and modified ligands.
Substitution: New zinc-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(N-undecylglycinato-N,O)zinc is used as a precursor for the synthesis of other zinc complexes. It is also studied for its catalytic properties in organic reactions .
Biology: In biological research, this compound is investigated for its potential as a zinc ion donor in biochemical assays. It may also have applications in studying zinc-dependent enzymes .
Medicine: The compound’s potential therapeutic applications include its use as a zinc supplement in treating zinc deficiency. It is also explored for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the formulation of coatings and paints due to its ability to enhance adhesion and corrosion resistance .
Wirkmechanismus
The mechanism of action of Bis(N-undecylglycinato-N,O)zinc involves the release of zinc ions in biological systems. These zinc ions can interact with various molecular targets, including enzymes and proteins. The compound’s effects are mediated through zinc-dependent pathways, influencing processes such as enzyme activity, gene expression, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- Bis(N-octylglycinato-N,O)zinc
- Bis(N-dodecylglycinato-N,O)zinc
- Bis(N-hexadecylglycinato-N,O)zinc
Comparison: Bis(N-undecylglycinato-N,O)zinc is unique due to its specific chain length of the undecyl group, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
84215-45-2 |
|---|---|
Molekularformel |
C26H54N2O4Zn |
Molekulargewicht |
524.1 g/mol |
IUPAC-Name |
2-(undecylamino)acetic acid;zinc |
InChI |
InChI=1S/2C13H27NO2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16;/h2*14H,2-12H2,1H3,(H,15,16); |
InChI-Schlüssel |
CSKSBTSDKFKAON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCC(=O)O.CCCCCCCCCCCNCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


